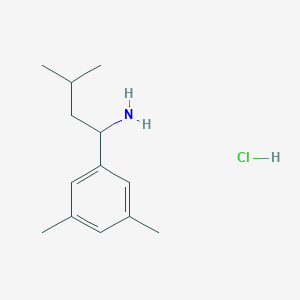
1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride is a chemical compound with a complex structure, characterized by the presence of a dimethylphenyl group and a methylbutan-1-amine moiety
準備方法
The synthesis of 1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 3,5-dimethylbenzyl chloride with 3-methylbutan-1-amine under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations to improve yield and purity.
化学反応の分析
1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
科学的研究の応用
1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research, with studies focusing on understanding its pharmacodynamics and pharmacokinetics.
類似化合物との比較
1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(3,5-Dimethylphenyl)-2-methylbutan-1-amine hydrochloride: This compound has a similar structure but with a different substitution pattern, leading to variations in its chemical and biological properties.
1-(3,5-Dimethylphenyl)-3-ethylbutan-1-amine hydrochloride: The presence of an ethyl group instead of a methyl group can result in different reactivity and applications.
1-(3,5-Dimethylphenyl)-3-methylpentan-1-amine hydrochloride: The longer carbon chain in this compound may affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for various research applications.
特性
分子式 |
C13H22ClN |
|---|---|
分子量 |
227.77 g/mol |
IUPAC名 |
1-(3,5-dimethylphenyl)-3-methylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H21N.ClH/c1-9(2)5-13(14)12-7-10(3)6-11(4)8-12;/h6-9,13H,5,14H2,1-4H3;1H |
InChIキー |
OVWBWXOLMYFURS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C(CC(C)C)N)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















